

# 2-Bromo-5-chloro-4-(trifluoromethyl)aniline

## molecular weight

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### Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline |
| Cat. No.:      | B1290469                                    |

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An In-depth Technical Guide to **2-Bromo-5-chloro-4-(trifluoromethyl)aniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-chloro-4-(trifluoromethyl)aniline**, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a representative synthetic approach, and discusses its potential applications and biological relevance based on analogous structures.

## Core Chemical Properties

**2-Bromo-5-chloro-4-(trifluoromethyl)aniline** is a polysubstituted aniline derivative. The presence of bromine, chlorine, and a trifluoromethyl group imparts unique electronic properties, metabolic stability, and reactivity, making it a valuable building block in organic synthesis.

## Physicochemical Data

The key quantitative data for **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** are summarized in the table below for easy reference.

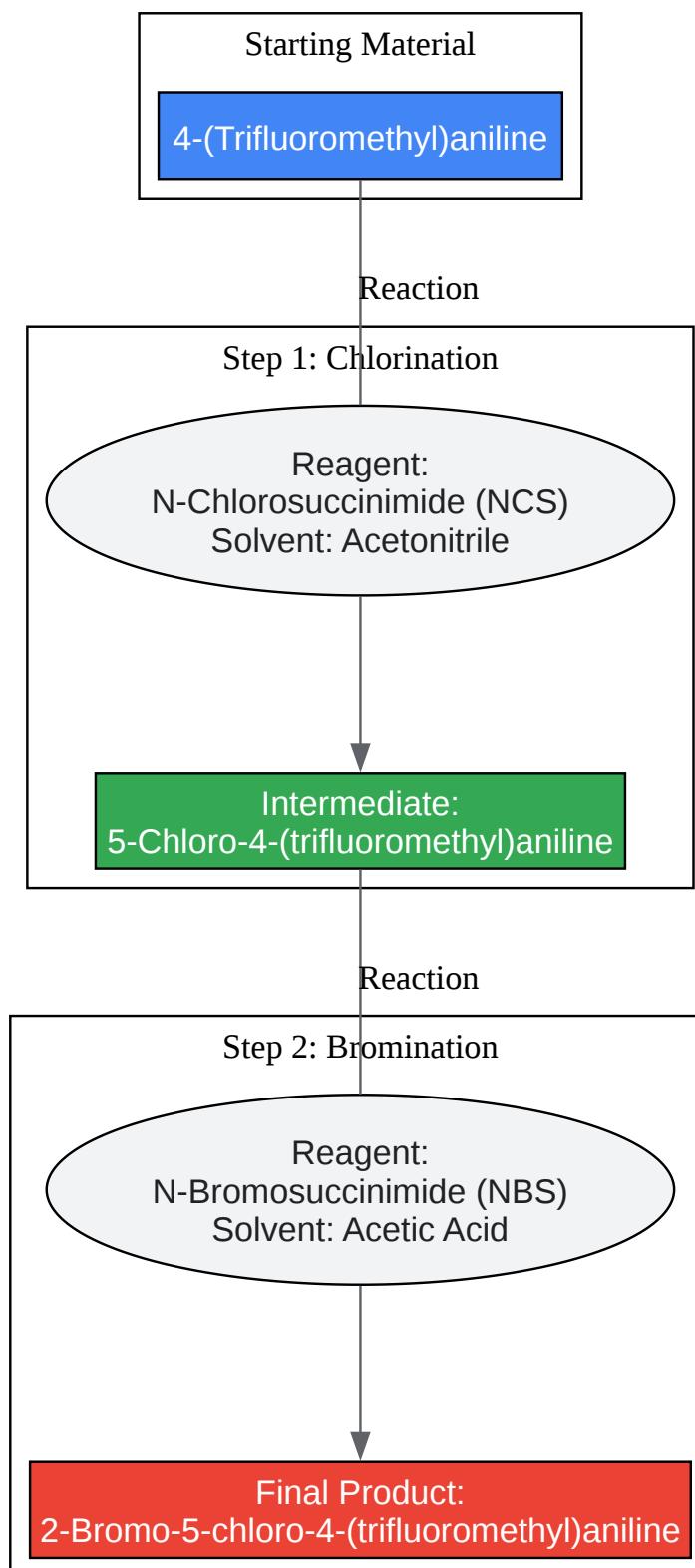
| Property          | Value  | Reference(s)                            |
|-------------------|--|---|
| Molecular Weight  | 274.47 g/mol                                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> BrClF <sub>3</sub> N | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number        | 863111-48-2  | <a href="#">[1]</a>                     |
| Melting Point     | 31-33 °C   | <a href="#">[3]</a>                     |
| Boiling Point     | 263.4 ± 40.0 °C at 760 mmHg                        | <a href="#">[3]</a>                     |
| Physical Form     | Solid  | <a href="#">[3]</a>                     |
| Purity            | Typically ≥95%                                     |   |

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** is not widely published, a general multi-step synthetic pathway can be proposed based on established organic chemistry principles for the functionalization of aniline derivatives. The following protocol is a representative methodology.

## General Synthetic Workflow

The synthesis of polysubstituted anilines often involves a sequence of electrophilic aromatic substitution reactions, where the directing effects of the substituents are carefully considered. A plausible route to **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** would start from a suitable trifluoromethylaniline precursor, followed by sequential halogenation.



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Caption: Generalized synthetic workflow for **2-Bromo-5-chloro-4-(trifluoromethyl)aniline**.

## Representative Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an aniline derivative, which is a key step in the proposed synthesis.

- **Dissolution:** Dissolve the aniline precursor (e.g., 5-Chloro-4-(trifluoromethyl)aniline) in a suitable solvent such as glacial acetic acid or a chlorinated solvent in a reaction flask.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C to control the reaction's exothermicity.
- **Reagent Addition:** Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
- **Purification:** Collect the solid product by vacuum filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Applications and Biological Significance

Halogenated and trifluoromethyl-substituted anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals.<sup>[4]</sup> The substituents can significantly enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins.

## Role in Drug Discovery

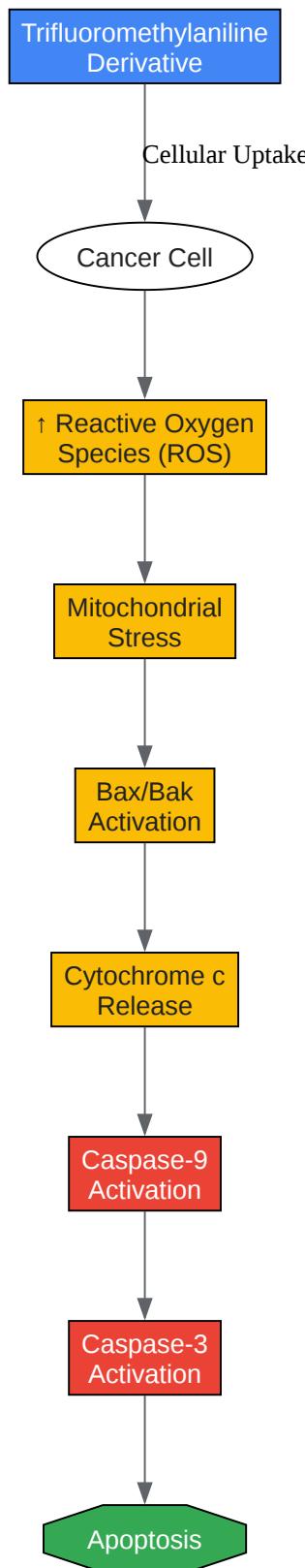
While specific biological activities for **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** are not extensively documented, its structural motifs are present in molecules with known therapeutic

potential.

- **Anticancer Agents:** The trifluoromethyl group is a common feature in modern anticancer drugs, where it can enhance lipophilicity and metabolic stability.
- **Antimicrobial Agents:** The halogenated aniline scaffold is a known pharmacophore in various antimicrobial compounds.

## Hypothetical Signaling Pathway

Many cytotoxic compounds used in cancer therapy function by inducing programmed cell death, or apoptosis. Based on the activity of structurally related compounds, it is plausible that **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** or its derivatives could induce apoptosis through the intrinsic (mitochondrial) pathway.



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Caption: Hypothetical apoptotic pathway induced by a trifluoromethylaniline derivative.

This guide serves as a foundational resource for professionals engaged in research and development. The unique combination of functional groups on **2-Bromo-5-chloro-4-(trifluoromethyl)aniline** makes it a compound with considerable potential for the synthesis of novel, high-value molecules.

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## References

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